Ethyl 5-pentyl-1,3-oxazole-2-carboxylate
Description
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an oxazole-derived ester characterized by a pentyl substituent at the 5-position of the oxazole ring and an ethyl ester group at the 2-position. Oxazole derivatives are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.
Properties
CAS No. |
89967-32-8 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-pentyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
PGRDLCROYFQLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(O1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and molecular parameters of ethyl 5-pentyl-1,3-oxazole-2-carboxylate with its analogs:
*Calculated mass based on molecular formula.
Key Observations :
- Substituent Position : The position of substituents (e.g., methyl at C4 vs. C5) significantly impacts electronic distribution and steric effects. For example, ethyl 4-methyl-1,3-oxazole-2-carboxylate may exhibit different reactivity in nucleophilic substitution compared to its C5-methyl analog .
- Aromatic vs. Aliphatic Substituents : Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate introduces aromaticity and electron-withdrawing effects, which could stabilize charge-transfer interactions in materials science .
Physicochemical Properties
- Solubility : Shorter alkyl chains (e.g., methyl) improve water solubility, while bulkier groups (pentyl, aryl) reduce it. Ethyl 5-methyl-1,3-oxazole-2-carboxylate has a logP value ~1.2 (estimated), whereas the pentyl analog may exceed 3.5 .
- Thermal Stability : Ethoxy and aryl substituents (e.g., in Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate) may enhance thermal stability due to increased conjugation and steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
